1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular processes. For example, it has been shown to inhibit the PI3Kδ enzyme, which plays a critical role in cellular signaling and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one: A potent and selective PI3Kδ inhibitor.
3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amines: Efficiently synthesized using one-pot two-step reactions.
Uniqueness
1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both fluorophenyl and imidazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H16FN7 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H16FN7/c18-13-2-4-14(5-3-13)25-17-15(10-23-25)16(21-11-22-17)20-6-1-8-24-9-7-19-12-24/h2-5,7,9-12H,1,6,8H2,(H,20,21,22) |
InChI Key |
XFJZFWLWIYOYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)F |
Origin of Product |
United States |
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